Ethyl 2-amino-5-isopropylthiazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-isopropylthiazole-4-carboxylate is a thiazole derivative with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol. This compound has garnered attention due to its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
The synthesis of Ethyl 2-amino-5-isopropylthiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-5-isopropylthiazole-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Ethyl 2-amino-5-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted thiazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, with reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-5-isopropylthiazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-5-isopropylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with similar biological activities but lacking the isopropyl and ethyl carboxylate groups.
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate: A closely related compound with a different substitution pattern on the thiazole ring.
2-Amino-4-methylthiazole: Another thiazole derivative with a methyl group instead of an isopropyl group, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-8(12)6-7(5(2)3)14-9(10)11-6/h5H,4H2,1-3H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWSWFRDMODNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504104 |
Source
|
Record name | Ethyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77505-83-0 |
Source
|
Record name | Ethyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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